![molecular formula C18H16O7S B3010511 3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one CAS No. 866347-84-4](/img/structure/B3010511.png)

3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

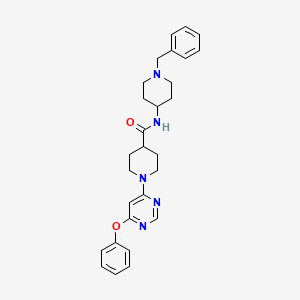

The compound "3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one" is a derivative of 2H-chromen-2-one, which is a scaffold found in various pharmacologically active molecules. The presence of the 3,4-dimethoxyphenylsulfonyl group suggests potential biological activity, as similar structures have been investigated for their anti-cancer properties and ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway .

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been explored in several studies. For instance, an improved synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one was developed from 2,3,4-trimethoxybenzaldehyde, involving methoxy reduction and Knoevenagel reaction, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, a novel synthesis of chromene derivatives was achieved through a Mn(OAc)3-mediated cycloannulative sulfonyl migration cascade, which could offer insights into alternative synthetic pathways for the target compound .

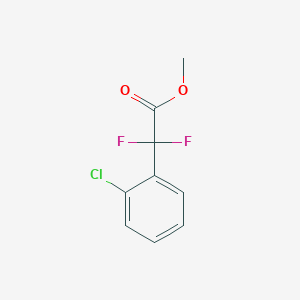

Molecular Structure Analysis

The molecular structure of 2H-chromen-2-one derivatives is characterized by the chromene core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The substitution pattern on the chromene core, such as the 3,4-dimethoxyphenylsulfonyl group, plays a crucial role in determining the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2H-chromen-2-one derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a sulfonyl group can facilitate the formation of sulfonamide-based analogs, which have been shown to possess antitumor activity . The compound's methoxy groups may also participate in various chemical reactions, potentially affecting its pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-chromen-2-one derivatives, such as solubility, are critical for their pharmacological application. Poor water solubility has been a challenge for similar compounds, necessitating the development of formulations for effective delivery . The electronic and steric effects of substituents like the 3,4-dimethoxyphenylsulfonyl group can significantly influence these properties and, consequently, the compound's bioavailability and therapeutic potential.

Applications De Recherche Scientifique

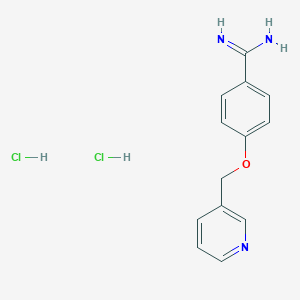

Molecular Characterization and Biological Activity

A study focused on characterizing a compound similar to 3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one, specifically 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one. This compound was explored as a novel selective COX-2 inhibitor, with insights from single X-ray crystallographic analysis and in silico studies providing information on molecular conformation and binding interactions important for COX-2 selectivity (Rullah et al., 2015).

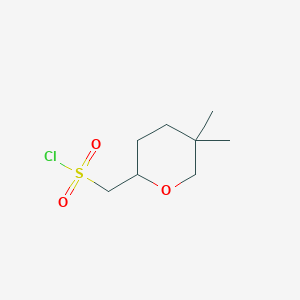

Antibacterial Effects of Derivatives

Research on 4-hydroxy-chromen-2-one derivatives, closely related to the target compound, has reported on the synthesis and antibacterial activity of these compounds. The study synthesized several compounds, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, and evaluated their antibacterial activity against various bacterial strains. These compounds exhibited significant bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).

Structural Analysis and Crystallography

Several studies have focused on the crystal structure and physicochemical properties of compounds structurally similar to 3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one. For instance, the crystal structure of nobiletin, a flavonoid with a similar molecular structure, was resolved, providing insights into its conformational chirality and potential for adopting various conformations (Noguchi et al., 2016). Another study analyzed the structure of 7a-O-Methyldeguelol, a modified rotenoid with a chromene ring similar to the target compound, providing data on molecular packing and intermolecular interactions (Chantrapromma et al., 2005).

Photochromism and Chemical Properties

Research on chromene compounds, which include the structure of interest, has investigated their photochromic properties. A study examined the photochromism of chromene crystals, revealing new properties of these compounds under certain conditions (Hobley et al., 2000).

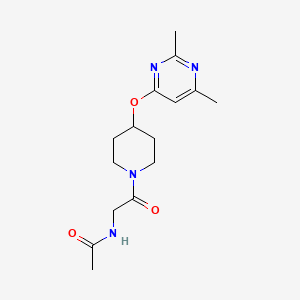

Mécanisme D'action

Mode of Action

Based on its structural similarity to other sulfonyl chloride compounds, it may act through a nucleophilic substitution mechanism . In this process, a nucleophile (a molecule that donates an electron pair) attacks the sulfonyl chloride group, leading to the substitution of the chloride atom .

Pharmacokinetics

The presence of the sulfonyl chloride group may also make it susceptible to metabolic reactions involving nucleophilic substitution .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the sulfonyl chloride group, potentially influencing the compound’s mode of action . Additionally, the presence of other molecules that can act as nucleophiles could also impact the compound’s activity.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-22-13-8-7-12(10-15(13)24-3)26(20,21)16-9-11-5-4-6-14(23-2)17(11)25-18(16)19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQLLCPOSZMESX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)

![Methyl 5-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)methyl]furan-2-carboxylate](/img/structure/B3010437.png)

![Allyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3010438.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3010442.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)